molecular formula C14H13IO4 B14427618 7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one CAS No. 85657-30-3

7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one

Cat. No.: B14427618
CAS No.: 85657-30-3
M. Wt: 372.15 g/mol
InChI Key: ADFFMKWKGACATA-UHFFFAOYSA-N
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Description

7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a benzopyran ring system with hydroxyl, iodine, and prenyl ether substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one: Lacks the iodine substituent.

    8-Iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one: Lacks the hydroxyl group.

    7-Hydroxy-8-iodo-2H-1-benzopyran-2-one: Lacks the prenyl ether group.

Uniqueness

The presence of both hydroxyl and iodine substituents, along with the prenyl ether group, makes 7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one unique.

Properties

CAS No.

85657-30-3

Molecular Formula

C14H13IO4

Molecular Weight

372.15 g/mol

IUPAC Name

7-hydroxy-8-iodo-5-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C14H13IO4/c1-8(2)5-6-18-11-7-10(16)13(15)14-9(11)3-4-12(17)19-14/h3-5,7,16H,6H2,1-2H3

InChI Key

ADFFMKWKGACATA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C2C=CC(=O)OC2=C(C(=C1)O)I)C

Origin of Product

United States

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